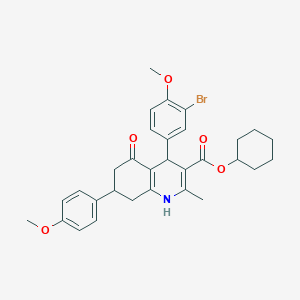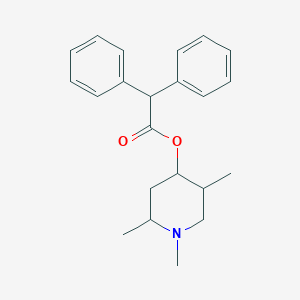![molecular formula C17H16N2O3S B5162289 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid](/img/structure/B5162289.png)
2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid, also known as DTT-205, is a small molecule inhibitor that has shown promising results in scientific research applications. The compound belongs to the class of thieno[2,3-d]pyrimidine derivatives and has been synthesized using various methods.
Mechanism of Action
2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid exerts its anticancer effects by inhibiting the activity of the protein kinase CK2, which is overexpressed in many cancer cells and plays a role in promoting cell proliferation and survival. 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid also inhibits the activity of the protein kinase DYRK1A, which is overexpressed in some types of cancer and plays a role in promoting cell proliferation and survival. 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid exerts its anti-inflammatory effects by inhibiting the activity of the protein kinase IKKα, which plays a role in the production of inflammatory cytokines. 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid exerts its antiviral effects by inhibiting the activity of the NS5B polymerase, which is essential for the replication of the hepatitis C virus.
Biochemical and Physiological Effects:
2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid has been shown to reduce the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid has also been shown to inhibit the replication of the hepatitis C virus, which is a major cause of liver disease worldwide.
Advantages and Limitations for Lab Experiments
One advantage of 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid is its potent anticancer activity against various cancer cell lines. Another advantage is its ability to inhibit the activity of multiple protein kinases, which may reduce the likelihood of drug resistance. One limitation of 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid is its relatively low solubility in aqueous solutions, which may limit its use in some experimental settings. Another limitation is the lack of in vivo studies, which are necessary to determine the compound's efficacy and safety in animal models.
Future Directions
For 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid include further studies to determine its efficacy and safety in animal models, as well as studies to optimize its pharmacokinetic properties. In addition, studies are needed to determine the compound's potential as a combination therapy with other anticancer agents or as a treatment for other diseases, such as inflammatory diseases or viral infections. Further studies are also needed to elucidate the molecular mechanisms underlying 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid's anticancer, anti-inflammatory, and antiviral effects.
Synthesis Methods
2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid has been synthesized using various methods, including the one-pot three-component reaction, Suzuki-Miyaura coupling reaction, and the Buchwald-Hartwig amination reaction. The one-pot three-component reaction involves the reaction of a thieno[2,3-d]pyrimidine derivative, an aryl aldehyde, and an isocyanide in the presence of a catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of an aryl halide and an amine in the presence of a palladium catalyst.
Scientific Research Applications
2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. In addition, 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid has been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of the hepatitis C virus.
properties
IUPAC Name |
2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-9-4-5-12(6-10(9)2)13-7-23-15-14(13)16(20)19(8-18-15)11(3)17(21)22/h4-8,11H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBHNBFOXYLAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5162219.png)
![2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5162225.png)

![diethyl {3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5162240.png)
![1-[(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5162241.png)





![8-methoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B5162282.png)
![N-(4-acetylphenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5162294.png)
![3-ethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5162301.png)